Bienvenue dans la boutique en ligne BenchChem!

A3AR agonist 5

Receptor Binding A3AR Affinity

A3AR agonist 5 (Compound 6b) delivers exceptional functional potency (EC50=0.14 nM) with high binding affinity (Ki=6.36 nM). This unique profile enables precise dissection of biased A3AR signaling and pain pathways at ultra-low doses, minimizing off-target effects. Ideal as a positive control in HTS campaigns and for comparative SAR studies with IB-MECA/MRS5698. Choose this rigorously characterized agonist to ensure reproducible, definitive results in your A3AR research.

Molecular Formula C18H17ClN6O2
Molecular Weight 384.8 g/mol
Cat. No. B12374678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA3AR agonist 5
Molecular FormulaC18H17ClN6O2
Molecular Weight384.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5(C(C4O)O)C6=NC=CN6
InChIInChI=1S/C18H17ClN6O2/c1-7-4-8-10(23-7)11-16(24-15(8)19)25(6-22-11)12-9-5-18(9,14(27)13(12)26)17-20-2-3-21-17/h2-4,6,9,12-14,23,26-27H,5H2,1H3,(H,20,21)/t9-,12-,13+,14+,18+/m1/s1
InChIKeyJZWWIYLJCNEGQJ-WESMQSEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A3AR Agonist 5: High-Affinity A3 Adenosine Receptor Activator for Pain and Inflammation Research


A3AR agonist 5 (also known as Compound 6b) is a synthetic small-molecule activator of the human A3 adenosine receptor (A3AR) . It is a member of the broader class of nucleoside-derived A3AR agonists, which are under investigation for their roles in modulating pain and inflammatory signaling pathways .

Why Generic A3AR Agonist Substitution is Not Advisable


Substituting one A3AR agonist for another without careful evaluation is risky due to significant variations in binding affinity and functional potency [1]. Even among compounds classified as selective A3AR agonists, differences in Ki (binding affinity) and EC50 (functional activation potency) can span several orders of magnitude [2]. These pharmacological differences can directly impact experimental outcomes, potentially leading to under-dosing, off-target effects at higher concentrations, or a failure to replicate key findings [3]. Therefore, the specific, quantifiable profile of a compound like A3AR agonist 5 is a critical selection criterion for rigorous scientific research.

Quantifiable Differentiation of A3AR Agonist 5 vs. Comparators


Direct Comparison of Binding Affinity: A3AR Agonist 5 vs. Endogenous Agonist Adenosine

A3AR agonist 5 demonstrates a binding affinity (Ki) for the human A3 receptor that is over 100-fold greater than that of the endogenous agonist, adenosine . This high affinity ensures robust receptor occupancy at low nanomolar concentrations, minimizing the need for high compound usage and reducing the potential for non-specific effects.

Receptor Binding A3AR Affinity

Functional Potency Differentiation: A3AR Agonist 5 vs. Prototypical Agonist IB-MECA

In functional assays measuring cAMP accumulation, A3AR agonist 5 activates the human A3 receptor with an EC50 of 0.14 nM . This represents a 25- to 50-fold higher functional potency compared to the well-characterized, prototypical A3AR agonist IB-MECA (EC50 ≈ 3.5-7 nM) [1].

Functional Assay cAMP Potency

Signaling Bias Profile: Implications for Downstream Pathway Activation

A3AR agonist 5 exhibits a notable signaling bias, as evidenced by its functional potency (EC50 = 0.14 nM) being approximately 45-fold greater than its binding affinity (Ki = 6.36 nM) . This is a key differentiator from some A3AR agonists that show higher affinity for binding than for activating the G-protein signaling pathway [1].

Signaling Bias cAMP A3AR

Optimal Applications for A3AR Agonist 5 Based on Its Pharmacological Profile


Elucidating A3AR-Mediated Antinociception in High-Sensitivity Pain Models

The exceptional functional potency of A3AR agonist 5 (EC50 = 0.14 nM) makes it an ideal tool for investigating the role of A3AR in pain signaling . In animal models of neuropathic or inflammatory pain, its high potency allows for the use of very low doses that can effectively activate peripheral and central A3ARs while minimizing the potential for off-target effects seen with higher doses of less potent agonists. This enables a cleaner, more definitive interpretation of A3AR-specific analgesic mechanisms.

Investigating A3AR Signaling Bias in Inflammatory Pathways

Given the significant ratio between its functional potency and binding affinity, A3AR agonist 5 is a valuable molecular probe for studying biased signaling at the A3 receptor . Researchers can use this compound to dissect which downstream inflammatory pathways (e.g., NF-κB inhibition, cytokine modulation) are preferentially activated by a 'potent' agonist versus a 'high-affinity' agonist. This application is crucial for understanding the nuanced pharmacology of the A3AR and for validating it as a target for inflammatory diseases.

High-Throughput Screening (HTS) Assay Validation and Counter-Screening

With a Ki of 6.36 nM for the human A3AR, A3AR agonist 5 serves as a robust, high-affinity reference agonist for developing and validating new A3AR-targeted assays . In HTS campaigns, it can be used as a positive control to confirm assay sensitivity and robustness. Furthermore, its distinct pharmacological profile makes it a suitable tool for counter-screening hits to confirm on-target A3AR activity, helping to eliminate false positives that might arise from less selective or less potent screening compounds.

Comparative Pharmacology Studies to Differentiate A3AR Ligand Subtypes

The unique profile of A3AR agonist 5—high functional potency combined with moderate binding affinity—allows it to be used in comparative studies alongside other A3AR agonists like IB-MECA and MRS5698 . By comparing the effects of these compounds in parallel experiments, researchers can uncover how subtle differences in ligand pharmacology translate into distinct biological outcomes. This is essential for understanding the structure-activity relationship (SAR) of A3AR ligands and for guiding the rational design of next-generation therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for A3AR agonist 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.